molecular formula C8H17NO B2866171 methyl[1-(oxan-4-yl)ethyl]amine CAS No. 1343103-84-3

methyl[1-(oxan-4-yl)ethyl]amine

Cat. No.: B2866171
CAS No.: 1343103-84-3
M. Wt: 143.23
InChI Key: YWKIKODIKJBCFH-UHFFFAOYSA-N
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Description

Methyl[1-(oxan-4-yl)ethyl]amine, with the systematic name N-methyl-1-(oxan-4-yl)ethanamine, is a chemical compound of interest in organic and medicinal chemistry research. Its molecular formula is C8H17NO, and it has a predicted average mass of 143.130 Da [ ]. The compound's structure features a tetrahydropyran (oxane) ring, a common scaffold in medicinal chemistry due to its influence on a molecule's polarity, solubility, and conformational properties. The specific stereochemistry of the chiral center and the secondary amine group make it a potential building block for the synthesis of more complex molecules, such as pharmaceutical intermediates or ligands for biological targets. Researchers may utilize this amine in the development of compound libraries for high-throughput screening or as a precursor in synthetic chemistry projects [ ]. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not labeled or approved for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9-2)8-3-5-10-6-4-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIKODIKJBCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Methyl 1 Oxan 4 Yl Ethyl Amine Analogs

Oxidative Reaction Pathways

Oxidative processes involving analogs of methyl[1-(oxan-4-yl)ethyl]amine can target the amine group or other functional groups introduced into the molecule.

The secondary amine in this compound analogs is susceptible to oxidation. The oxidation of simple amines like methylamine (B109427) has been studied in detail and provides a model for these reactions. The oxidation chemistry often involves the formation of peroxide radicals (HO₂) through hydrogen abstraction by molecular oxygen from the amine. dtu.dk For secondary amines, oxidation can lead to a variety of products, including nitroxides, imines, and enamines, depending on the oxidant and reaction conditions. For instance, oxidation of amines can be achieved using reagents like peracetic acid, which is capable of converting anilines to nitrobenzenes and some primary amines to nitroalkanes. researchgate.net In the context of drug metabolism, enzymatic oxidation by cytochrome P450 enzymes is a common pathway, often leading to N-dealkylation.

In a broader context, the reaction of catechols with amines involves the oxidation of the catechol to an o-quinone, which then rapidly reacts with the amine nucleophile. nih.gov This highlights the interplay between an oxidizing agent and the amine's nucleophilicity.

When analogs of this compound are functionalized with other groups, these can also undergo oxidation. A common modification in medicinal chemistry is the introduction of a sulfonyl group, often by reacting the amine with a sulfonyl chloride to form a sulfonamide. libretexts.org While the sulfonamide group itself is generally resistant to oxidation, other parts of the molecule can be oxidized. For example, if an aryl group is present, it could be hydroxylated. If a sulfide (B99878) is present elsewhere in the molecule, it can be oxidized to a sulfoxide (B87167) and then to a sulfone.

Visible light-mediated chemistry offers methods for functionalizing related heterocyclic scaffolds, where processes can be initiated by single electron transfer (SET), leading to oxidation. aablocks.com For instance, the oxidation of an intermediate in the presence of an iminium salt can lead to further functionalization. aablocks.com

Reductive Transformations

Reductive processes are crucial for the synthesis of this compound and its analogs, often starting from ketones, aldehydes, or other reducible functional groups.

The synthesis of the core structure of this compound analogs frequently involves reductive amination. A key synthetic route involves the reaction of methylamine with tetrahydro-4H-pyran-4-one. researchgate.net This reaction proceeds through the formation of an intermediate iminium ion (or enamine), which is then reduced to form the secondary amine. This transformation is a cornerstone for creating the N-methyl-N-(tetrahydropyran-4-yl) moiety. researchgate.net

Similarly, the introduction of secondary alkyl groups onto a nitrogen atom can be achieved via reductive amination using the corresponding ketones. jst.go.jp For example, reacting an amine with tetrahydro-2H-pyran-4-one in the presence of a reducing agent will yield the N-(tetrahydropyran-4-yl) derivative.

ReactantsKey IntermediateProductReaction TypeReference
Methylamine + Tetrahydro-4H-pyran-4-oneIminium ionN-methyl-N-(tetrahydropyran-4-yl)amineReductive Alkylation researchgate.net
Primary Amine + Ketone (e.g., Tetrahydro-2H-pyran-4-one)Iminium ion / EnamineSecondary Amine with N-(tetrahydropyran-4-yl) groupReductive Amination jst.go.jp

While less common for this specific class of compounds in the provided literature, the reduction of sulfonyl groups (in sulfonamides or sulfones) to lower oxidation states like sulfoxides or sulfides is a known chemical transformation. However, these reductions typically require strong reducing agents. A related reaction is the reductive extrusion of SO₂ from sulfonyl chlorides, which can be initiated by a photocatalyst to generate aryl radicals for further reactions. aablocks.com This demonstrates a reductive pathway for sulfonyl derivatives, although the product is not a sulfide.

Nucleophilic and Electrophilic Reactions

As a secondary amine, this compound is a potent nucleophile. fiveable.memasterorganicchemistry.com Its reactivity is influenced by steric hindrance around the nitrogen atom. fiveable.memasterorganicchemistry.com

The nucleophilic nitrogen can react with a wide range of electrophiles. libretexts.org A primary example is alkylation, where the amine attacks an alkyl halide in an SN2 reaction to form a tertiary amine or, with further alkylation, a quaternary ammonium (B1175870) salt. libretexts.org A practical application of this is the alkylation of N-methyl-N-(tetrahydropyran-4-yl)amine with 4-nitrobenzylbromide in the synthesis of a key intermediate for the CCR5 antagonist TAK-779. researchgate.net

Amines also readily react with acyl chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively. libretexts.org The reaction with a sulfonyl chloride to form a sulfonamide occurs under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org

Furthermore, secondary amines react with aldehydes and ketones to form enamines. masterorganicchemistry.comucalgary.ca This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=C double bond of the enamine. ucalgary.ca Enamines are themselves useful nucleophiles in subsequent C-C bond-forming reactions. masterorganicchemistry.com

Amine TypeElectrophileProduct TypeReaction NameReference
Secondary AmineAlkyl Halide (e.g., 4-nitrobenzylbromide)Tertiary AmineN-Alkylation (SN2) researchgate.netlibretexts.org
Secondary AmineAcid ChlorideAmideN-Acylation libretexts.org
Secondary AmineSulfonyl ChlorideSulfonamideN-Sulfonylation libretexts.org
Secondary AmineKetone/AldehydeEnamineEnamine Formation masterorganicchemistry.comucalgary.ca

Nucleophilic Attacks by the Amine Moiety

The secondary amine group in this compound analogs is a primary center for nucleophilic reactions. The nitrogen's lone pair of electrons can attack electrophilic centers, leading to the formation of new covalent bonds. chemguide.co.uk The nucleophilicity of amines is a well-established principle in organic chemistry, with secondary amines generally exhibiting greater nucleophilicity than primary amines due to the electron-donating effect of the additional alkyl group, though they are more susceptible to steric hindrance. acs.orgmasterorganicchemistry.com

Common reactions involving the amine moiety as a nucleophile include:

Alkylation: Reaction with alkyl halides results in the formation of a tertiary amine. This is a classic SN2 reaction where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uklibretexts.org Further reaction can lead to the formation of a quaternary ammonium salt. chemguide.co.uk

Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding N-acylated product, an amide. This reaction is typically rapid and exothermic. chemguide.co.uk

Reaction with Carbonyl Compounds: Secondary amines react with aldehydes and ketones to form enamines. libretexts.org This transformation proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the enamine. libretexts.org

These reactions are fundamental in the derivatization of amine-containing compounds for various applications.

Nucleophilic Substitution at Specific Alkyl or Aryl Moieties

The tetrahydropyran (B127337) (THP) ring can undergo nucleophilic substitution reactions, particularly at positions activated by a suitable leaving group. The stereochemical outcome of these substitutions is highly dependent on the reaction mechanism, which can be either SN1 or SN2. nih.govacs.org

The choice between an SN1 or SN2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. nih.govacs.orgacs.org

SN1 Reactions: These reactions proceed through a planar oxocarbenium ion intermediate. The stereoselectivity is often governed by stereoelectronic models, but can be diminished with highly reactive nucleophiles. nih.govacs.org Polar solvents tend to favor the SN1 pathway. acs.org

SN2 Reactions: These reactions involve a backside attack by the nucleophile, leading to an inversion of configuration at the reaction center. Nonpolar solvents like trichloroethylene (B50587) have been shown to favor the SN2 pathway in C- and O-glycosylation reactions. acs.org The presence of an axial leaving group on the THP ring typically promotes SN2-like displacements. nih.govacs.org

The position of substituents on the THP ring also significantly impacts reactivity and stereochemical outcomes. For instance, Lewis acid-mediated nucleophilic substitutions on substituted tetrahydropyran acetates have shown that the conformational preferences of the intermediate oxocarbenium ions are influenced by the electronic nature of the substituent. nih.gov Alkoxy-substituted systems, for example, have been observed to proceed through pseudoaxially oriented oxocarbenium ions. nih.gov

Reagent/ConditionPredominant PathwayStereochemical OutcomeReference
Weak nucleophilesSN1Conforms to stereoelectronic models nih.govacs.org
Strong nucleophilesDependent on conditionsErosion of selectivity nih.govacs.org
Polar solventsSN1Favors SN1 products acs.org
Nonpolar solvents (e.g., trichloroethylene)SN2Favors SN2 products acs.org

Susceptibility of the Tetrahydropyran Ring to Ring-Opening Reactions with Strong Reagents

The tetrahydropyran ring, a cyclic ether, is generally stable but can undergo ring-opening reactions under harsh conditions, typically involving strong reagents.

Lewis Acids: Various Lewis acids can catalyze the cleavage of the C–O bond in the THP ring. mdpi.com For example, the combination of acyl chlorides and Lewis acids like nano-ZnO has been used to effect ring-opening, yielding chloroesters. mdpi.com Other Lewis acids such as BCl₃, PdCl₂(PPh₃)₂, and CoCl₂ have also been employed for ether cleavage. mdpi.com In some cases, strong Lewis acids like MoCl₅ can induce C–O bond cleavage even without an acyl chloride. mdpi.com

Strong Protic Acids: Reagents like hydrogen bromide (HBr) can cleave the ether linkage.

Grignard Reagents: While tetrahydrofuran (B95107) (a five-membered cyclic ether) can undergo ring-opening with highly reactive Grignard reagents like allyl- and benzylmagnesium halides at high temperatures, tetrahydropyran has been reported to be unreactive under similar conditions. dtu.dk

Nickel-Catalyzed Cross-Coupling: Aryl-substituted tetrahydropyrans can undergo nickel-catalyzed Kumada-type cross-coupling reactions with Grignard reagents, leading to ring-opening and the formation of acyclic alcohols with high diastereoselectivity. escholarship.org

The stability of the THP ring is a key feature, but its susceptibility to cleavage under specific, often forceful, conditions allows for its use as a synthetic intermediate that can be opened to reveal or generate new functionalities.

Methylation and Demethylation Processes

The secondary amine of this compound analogs can be further methylated to a tertiary amine, and this tertiary amine can, in turn, be demethylated back to the secondary amine.

Methylation:

N-methylation of secondary amines can be achieved through various methods. A common approach is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269). More recently, catalytic methods have been developed. For instance, ruthenium nanoparticles supported on carbon (Ru/C) can catalyze the N-methylation of secondary amines using formaldehyde as the carbon source. acs.orgnih.gov This process is believed to occur in two steps: initial reaction with formaldehyde to form an iminium ion, followed by reduction. acs.org

Demethylation:

The removal of a methyl group from a tertiary amine (N-demethylation) is a significant transformation, particularly in the chemistry of natural products like alkaloids. nih.gov Several chemical methods are available:

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (BrCN) to convert the tertiary amine into a cyanamide, which is then hydrolyzed or reduced to the secondary amine. nih.gov

Chloroformates: Reagents like α-chloroethyl chloroformate (ACE-Cl) or 2,2,2-trichloroethyl chloroformate can react with the tertiary amine to form a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine. nih.gov

Oxidative Methods: The tertiary amine can be oxidized to an amine-N-oxide using reagents like hydrogen peroxide or m-chloroperbenzoic acid. The N-oxide is then treated with a reducing agent, such as FeSO₄·7H₂O, to afford the demethylated secondary amine. googleapis.com Fungi like Aspergillus terreus have also been shown to mediate the N-demethylation of tertiary aromatic amines. srce.hr

ProcessReagent(s)IntermediateReference
Methylation Formaldehyde, Ru/C catalystIminium ion acs.orgnih.gov
Demethylation Cyanogen bromide (BrCN)Cyanamide nih.gov
Demethylation ChloroformatesCarbamate nih.gov
Demethylation H₂O₂, FeSO₄·7H₂OAmine-N-oxide googleapis.com

Mechanistic Elucidations of Biological Interactions of Oxane Substituted Amines

Exploration of Interactions with Biological Systems

The oxane ring, a key feature of methyl[1-(oxan-4-yl)ethyl]amine, is a versatile structural component in molecules designed to interact with various biological targets. Its inclusion can influence critical physicochemical properties such as solubility, metabolic stability, and lipophilicity, which in turn affect how a compound interacts with biological systems. acs.org The oxygen atom in the oxane ring can act as a hydrogen-bond acceptor, a crucial interaction for binding to enzymes and receptors. acs.org

Compounds containing the oxane scaffold have been studied for their potential roles in modulating pathways related to inflammation, neurotransmission, and cancer. vulcanchem.com The amine group, another key feature of the target compound, is one of the most common functional groups in pharmaceutical agents and is essential for many biological interactions, often acting as a hydrogen bond donor or a base. pressbooks.pubreactome.org The combination of an oxane ring and an amine group creates a scaffold with significant potential for diverse biological activities, from enzyme inhibition to receptor modulation.

Mechanisms of Enzyme Inhibition or Modulation

The basic and nucleophilic nature of the amine functional group, combined with the structural properties of the oxane ring, makes oxane-substituted amines candidates for enzyme inhibition. pressbooks.pub Inhibition can occur through various mechanisms, including competitive binding at the active site or allosteric modulation.

Specific Enzyme Targets (e.g., 5-Lipoxygenase, PDE2, FLT3 Tyrosine Kinase)

While no specific data links this compound directly to 5-lipoxygenase, the oxane moiety is a component of potent inhibitors for other critical enzymes, including phosphodiesterase 2 (PDE2) and FMS-like tyrosine kinase 3 (FLT3).

Phosphodiesterase 2 (PDE2) Inhibitors : A series of substituted 5-methyl- google.comsigmaaldrich.cominvivochem.comtriazolo[1,5-a]pyrimidin-2-amine compounds featuring an oxan-4-yl group have been developed as potent and selective PDE2 inhibitors. google.com In these molecules, the oxane ring is a key substituent that contributes to their inhibitory activity. google.com

FLT3 Tyrosine Kinase Inhibitors : Gilteritinib, an approved drug for acute myeloid leukemia, is a potent inhibitor of FLT3 that contains an oxan-4-ylamino group. invivochem.comnih.gov This group is integral to the molecule's structure, which is designed to bind to and inhibit both wild-type and mutated forms of the FLT3 receptor. invivochem.comnih.gov The presence of multiple hydrogen bond donor groups, including the amine linked to the oxane ring, is noted to enhance inhibitory activity. mdpi.com

Amine Oxidases : Substrate analogues of amines have been explored as mechanism-based inhibitors for copper-containing amine oxidases, where inactivation can arise from modification of the enzyme's cofactor or alkylation of protein residues. nih.gov

Table 1: Examples of Oxane-Containing Enzyme Inhibitors

Compound Name Target Enzyme Reported IC₅₀
Gilteritinib FLT3 0.29 nM nih.govebi.ac.uk
Gilteritinib AXL Tyrosine Kinase 0.73 nM nih.govebi.ac.uk
Substituted 5-methyl- google.comsigmaaldrich.cominvivochem.comtriazolo[1,5-a]pyrimidin-2-amine derivatives PDE2 Potent inhibition reported google.com

Modulation of Biochemical Pathways

The inhibition of enzymes by oxane-substituted amines leads to the modulation of critical biochemical signaling pathways.

Cyclic Nucleotide Signaling : By inhibiting phosphodiesterases like PDE2, these compounds can modulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). google.com This modulation affects a wide range of physiological processes, including those underlying neural plasticity and cognition. google.com

Cancer Proliferation Pathways : The inhibition of FLT3 by Gilteritinib blocks the downstream signaling of targets such as STAT5, ERK, and AKT. nih.gov This action disrupts the signaling pathways that drive the proliferation and survival of leukemic cells, leading to apoptosis (programmed cell death). invivochem.comnih.gov

Leukotriene Biosynthesis : Inhibition of 5-lipoxygenase, the enzyme that initiates the biosynthesis of leukotrienes from arachidonic acid, has been shown to reduce the production of leukotrienes C4 and D4, which are mediators of vasoconstriction and vascular permeability. nih.gov

Receptor Binding and Ligand-Receptor Interactions

The structural features of oxane-substituted amines make them suitable candidates for binding to various G-protein coupled receptors (GPCRs) and other receptor types. The amine group can form crucial ionic or hydrogen bonds with acidic residues (like aspartic acid) in receptor binding pockets, a common interaction for biogenic amine ligands. reactome.orgmdpi.com

Elucidation of Binding Affinities and Specificity

Studies on related compounds demonstrate that the oxane motif is a valuable component in ligands designed for specific receptor targets.

FLT3 Receptor : Gilteritinib binds to and inhibits both wild-type and mutated forms of the FLT3 receptor tyrosine kinase, showing high selectivity. invivochem.comnih.gov Its binding affinity is potent, with an IC₅₀ value of 0.29 nM. ebi.ac.uk

Sigma Receptors : The psychoactive effects of some indole (B1671886) alkaloids have been linked to interactions with sigma receptors, particularly the σ₂ subtype, in addition to serotonergic and opioid receptors. wikipedia.org

Trace Amine-Associated Receptors (TAARs) : TAARs are a class of GPCRs that bind to biogenic amines. The binding of amine ligands to these receptors is often mediated by conserved aspartic acid residues in the transmembrane helices. mdpi.com

Table 2: Receptor Binding Data for Related Amine Compounds

Compound Class/Example Receptor Target(s) Binding Affinity (pKi / pK_B)
Orexin Receptor Antagonists Orexin OX₁/OX₂ pKi values ranging from 5.18 to 9.27 nih.gov
Ibogaine Analogues Serotonin 5-HT₂, Opioid, Sigma Receptors Partial substitution for LSD indicates interaction wikipedia.org
Biogenic Amines Trace Amine-Associated Receptors (TAARs) Binding mediated by key aspartate residues mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies on various classes of bioactive molecules highlight the importance of the oxane ring and amine substituents for biological potency and selectivity.

In the development of antimalarial ozonides, it was found that while the core structure was essential for activity, the presence of a weak base functional group, such as an amine, was crucial for high efficacy in vivo. wisc.edu

For a series of thieno[2,3-d]pyrimidine (B153573) kinase inhibitors, the substitution at the C-4 position with various amine-containing groups, including piperidine (B6355638) and piperazine, significantly influenced potency. nih.gov The introduction of basic substituents often led to modest to high potency. nih.gov

In the development of PDE2 inhibitors, the oxane ring was maintained as a core structural element while modifications to other parts of the molecule were explored to optimize potency and other pharmaceutical properties. google.com

Computational studies on amide bond formation have shown that less bulky and medium-basic primary alkyl amines tend to be more reactive, highlighting the influence of both steric and electronic effects of the amine substituent. rsc.org This principle is fundamental in SAR, where small changes to the amine group can drastically alter binding affinity and biological activity.

Influence of Amine and Oxane Moieties on Binding and Activity

The biological activity of compounds like this compound is significantly influenced by the distinct properties of its core components: the amine group and the oxane ring. The amine moiety, being basic, is often involved in crucial ionic interactions or hydrogen bonding with acidic residues in the binding pocket of a biological target. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group (in protonated form) can act as a hydrogen bond donor. These interactions are fundamental for the initial recognition and anchoring of the ligand to its receptor.

Conformational Rigidity: The ring structure reduces the molecule's flexibility, which can be entropically favorable for binding, as less conformational freedom is lost upon interaction with the target.

Hydrophilicity: The ether oxygen can act as a hydrogen bond acceptor, potentially forming interactions with donor groups in the binding site and influencing the compound's solubility.

Scaffold Function: The oxane ring serves as a three-dimensional scaffold, orienting the other substituents (the ethylamine (B1201723) group in this case) in a specific spatial arrangement for optimal interaction with the target protein. In some contexts, replacing a central ring system, such as a cyclohexane, with a heterocyclic system like piperidine (which is structurally related to oxane but with a nitrogen heteroatom) has been shown to alter affinity for biological targets. d-nb.info

Impact of Peripheral Substituents on Biological Profiles

The biological profile of a core scaffold like that of an oxane-substituted amine can be finely tuned by the addition of peripheral substituents. While this compound itself has a simple methyl group on the amine and no substituents on the oxane ring, hypothetical modifications could drastically alter its activity. The strategic addition of substituents is a common strategy in medicinal chemistry to optimize a lead compound. nih.gov

The influence of peripheral substituents can be multifaceted:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the pKa of the amine, thereby influencing its ionization state at physiological pH and the strength of ionic interactions. acs.org

Steric Effects: The size and shape of substituents can dictate how the molecule fits into the binding pocket, potentially leading to enhanced or diminished affinity. Bulky groups might create steric clashes, while smaller groups could allow for a more favorable fit.

Additional Binding Interactions: Substituents can introduce new points of interaction with the target, such as hydrogen bonds, van der Waals forces, or halogen bonds, thereby increasing binding affinity.

The following table illustrates the hypothetical effects of different substituents on the biological profile of an oxane-substituted amine.

Substituent PositionSubstituent TypePotential Impact on Biological Profile
AmineLarger alkyl groups (e.g., ethyl, propyl)May increase lipophilicity and van der Waals interactions, but could also cause steric hindrance. A more than 10-fold drop in binding affinities was observed with an N-methyl group in one study. nih.gov
AmineAromatic ringsCould introduce π-π stacking interactions with aromatic residues in the binding site.
Oxane RingFluorineCan alter local electronic properties and potentially form hydrogen bonds or halogen bonds, improving metabolic stability.
Oxane RingHydroxyl groupIncreases polarity and provides an additional hydrogen bond donor/acceptor, potentially increasing affinity and altering solubility.

Biophysical Techniques for Studying Binding Kinetics and Thermodynamics

To fully understand the interaction of a compound like this compound with its biological target, a variety of biophysical techniques are employed. These methods provide quantitative data on the binding process, offering insights beyond simple affinity measurements.

Surface Plasmon Resonance (SPR) for Measuring Association and Dissociation Rates

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor binding events in real-time. In a typical SPR experiment, the receptor is immobilized on a sensor chip, and the compound of interest (the analyte) flows over the surface. The binding is detected as a change in the refractive index at the sensor surface.

SPR provides key kinetic parameters:

Association rate constant (k_on): This measures how quickly the compound binds to the receptor.

Dissociation rate constant (k_off): This measures how quickly the compound dissociates from the receptor.

Equilibrium dissociation constant (K_D): Calculated as k_off / k_on, this represents the affinity of the interaction. A lower K_D indicates a stronger binding affinity.

This technique is invaluable for distinguishing between compounds that achieve high affinity through a fast "on-rate" versus those that have a slow "off-rate," which can have different implications for their pharmacological effects.

Isothermal Titration Calorimetry (ITC) for Determining Binding Stoichiometry and Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the compound is titrated into a solution containing the receptor, and the minute temperature changes are recorded.

ITC provides a complete thermodynamic profile of the interaction:

Binding Affinity (K_A or K_D): The reciprocal of the dissociation constant.

Binding Stoichiometry (n): The molar ratio of the compound to the receptor in the complex.

Enthalpy Change (ΔH): The heat change upon binding, reflecting the energy of the bonds formed and broken.

Entropy Change (ΔS): The change in the system's disorder upon binding, which can be calculated from the other parameters.

This information helps to understand the driving forces behind the binding event—whether it is primarily enthalpy-driven (strong, direct interactions) or entropy-driven (e.g., release of water molecules from the binding site).

Cryo-Electron Microscopy (Cryo-EM) for Resolving Compound-Bound Receptor Structures

Cryo-Electron Microscopy (Cryo-EM) is a structural biology technique that allows for the high-resolution visualization of biological macromolecules in their near-native state. For drug discovery, Cryo-EM can be used to determine the three-dimensional structure of a receptor with the compound bound in its active site.

The process involves flash-freezing a thin layer of the receptor-compound solution and then imaging it with an electron microscope. Thousands of 2D images are then computationally reconstructed into a 3D model. The resulting structure reveals:

The precise binding pose of the compound.

The specific amino acid residues involved in the interaction.

Any conformational changes in the receptor that occur upon binding.

This detailed structural information is invaluable for understanding the basis of a compound's activity and for guiding further structure-based drug design efforts.

Preclinical Evaluation of Synergistic Effects with Other Agents

In many therapeutic areas, combination therapy is a key strategy to enhance efficacy, overcome resistance, or reduce the required dosage of individual agents. Therefore, a preclinical evaluation of a new compound often includes assessing its potential for synergistic effects when used in combination with other drugs.

For an oxane-substituted amine, this would involve in vitro and in vivo studies where the compound is administered alongside another therapeutic agent. The goal is to determine if the combination produces a greater effect than the sum of the effects of each agent alone.

The following table outlines a hypothetical preclinical study design to evaluate synergistic effects.

Study TypeExperimental ModelAgentsEndpoint MeasuredPotential Outcome
In Vitro Cell-Based AssayCancer cell lineThis compound + Standard Chemotherapy AgentCell viability, apoptosis ratesSynergistic cell killing at lower concentrations of both agents.
In Vivo Animal ModelXenograft mouse model of a tumorThis compound + Immunotherapy AgentTumor growth inhibition, survival rateEnhanced tumor regression and prolonged survival compared to monotherapy.
In Vitro Metabolism StudyHuman liver microsomesThis compound + Known CYP450 InhibitorRate of metabolism of the amineTo assess potential drug-drug interactions at the metabolic level.

These studies are crucial for identifying promising combination therapies that could translate into more effective clinical treatments. The discovery of synergistic interactions can significantly broaden the therapeutic potential of a new chemical entity.

Advanced Applications and Future Research Trajectories

Role in the Preparation of Complex Organic Molecules and Pharmaceuticals

The oxane-amine scaffold, a core component of methyl[1-(oxan-4-yl)ethyl]amine, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability. The tetrahydropyran (B127337) (oxane) ring can act as a bioisostere for other cyclic ethers or even carbonyl groups, offering similar hydrogen bonding capabilities while being more resistant to enzymatic degradation. researchgate.net This makes the oxane-amine core an attractive building block in the synthesis of complex organic molecules and novel pharmaceutical agents.

Research into related tetrahydropyran derivatives has demonstrated their utility in developing potent therapeutic agents. For instance, tetrahydropyran-based scaffolds have been successfully incorporated into the design of galectin-3 inhibitors, which are promising for the treatment of cancer, inflammation, and fibrosis. nih.gov In these instances, the oxane ring serves to mimic a monosaccharide subunit, thereby improving the drug-like properties of the resulting molecule. nih.gov Similarly, tetrahydropyran derivatives have shown potential as analgesic and anti-inflammatory agents, with some compounds exhibiting antinociceptive effects through the opioid system. google.com

The synthesis of kinase inhibitors, a critical class of anticancer drugs, has also benefited from the inclusion of the oxane moiety. For example, 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one was synthesized as a potent kinase inhibitor, highlighting the role of the oxane-amine structure in achieving high biological activity. unife.it The this compound scaffold, with its specific stereochemistry and substitution pattern, offers a unique starting point for the synthesis of novel, three-dimensionally diverse molecules through techniques like lead-oriented synthesis (LOS), which aims to create libraries of compounds with ideal properties for biological screening. researchgate.net

Table 1: Examples of Bioactive Molecules Incorporating the Oxane Scaffold

Compound Class Therapeutic Target/Application Reference
Galectin-3 Inhibitors Cancer, Inflammation, Fibrosis nih.gov
Pyran Derivatives Analgesic, Anti-inflammatory google.com
Pyrido[2,3-d]pyrimidine Derivatives Kinase Inhibition (Anticancer) unife.it
Pyran Derivatives Monoamine Transporter Blockers acs.org

Potential in Designing Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The oxane-amine scaffold of this compound provides a versatile platform for the design of such probes. By incorporating reporter groups, such as fluorophores or affinity tags, onto the this compound core, researchers can create molecules capable of selectively interacting with and reporting on the activity of specific biological targets.

The design of effective chemical probes often involves a modular approach, where a recognition element (in this case, a derivative of the oxane-amine core) is linked to a signaling unit. The inherent bioactivity of many oxane-containing molecules suggests their potential to be adapted into probes for their respective targets. For example, a fluorescently labeled version of a tetrahydropyran-based kinase inhibitor could be used to visualize the distribution and activity of the target kinase within living cells.

Furthermore, the development of photoaffinity labeling (PAL) probes based on scaffolds like this compound represents a promising avenue of research. These probes can be designed to covalently bind to their target protein upon photoactivation, enabling the identification and characterization of protein-ligand interactions. lstmed.ac.uk The synthesis of such probes would involve modifying the this compound structure to include a photoreactive group and a bioorthogonal handle for subsequent analysis. lstmed.ac.uk

Refinement of Computational Methodologies for Oxane-Amine Scaffolds

Computational chemistry plays a crucial role in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. The development and refinement of computational methodologies for oxane-amine scaffolds are essential for fully exploiting their therapeutic potential. Molecular dynamics (MD) simulations and pharmacophore modeling are powerful tools for understanding the conformational preferences of these molecules and their interactions with biological targets. fu-berlin.de

For instance, computational studies on pyran derivatives have been used to develop pharmacophore models that describe the key interactions required for high-affinity binding to monoamine transporters. acs.org Such models can guide the design of new analogs with improved potency and selectivity. Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of oxane-amine compounds, aiding in the prediction of their metabolic fate and potential for off-target interactions. fu-berlin.de

The concept of "scaffold hopping," where a known active scaffold is replaced with a novel one while retaining biological activity, is heavily reliant on computational methods. novartis.com Refined computational approaches that can accurately predict the conformational and electronic properties of oxane-amine scaffolds will facilitate their use as replacements for less desirable molecular cores, leading to the discovery of new chemical entities with improved drug-like properties. biosolveit.de

Table 2: Computational Approaches for Oxane-Amine Scaffolds

Computational Method Application Reference
Molecular Dynamics (MD) Simulations Studying protein-ligand interactions and dynamics fu-berlin.de
Pharmacophore Modeling Identifying key features for biological activity acs.orgfu-berlin.de
Density Functional Theory (DFT) Analyzing electronic structure and reactivity fu-berlin.de
Scaffold Hopping Algorithms Discovering novel chemical scaffolds novartis.combiosolveit.de

Development of Novel Analytical Techniques for Trace Analysis and Characterization

The detection and quantification of this compound and its metabolites in biological matrices are crucial for preclinical and clinical studies. The development of novel analytical techniques for trace analysis is therefore an important area of research. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the sensitive and selective detection of small molecules in complex samples. unipd.it

For amines like this compound, derivatization is often employed to improve chromatographic separation and detection sensitivity. Reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can react with the amine group to form a fluorescent derivative, allowing for highly sensitive detection by fluorescence or visible light detectors. osha.govepa.gov The development of new derivatization agents and optimized extraction procedures, such as dispersive liquid-liquid microextraction (DLLME), can further enhance the analytical performance for trace-level quantification. rsc.org

Capillary electrophoresis (CE) offers an alternative with advantages such as low sample volume requirements and high resolution. rsc.org The development of specific CE methods for oxane-amine compounds, potentially coupled with mass spectrometry, could provide a rapid and efficient analytical platform for their characterization.

Conceptual Frameworks for Rational Design of New Chemical Entities based on Oxane-Amine Cores

The rational design of new chemical entities (NCEs) based on the this compound core relies on establishing clear structure-activity relationships (SAR). By systematically modifying the structure of the lead compound and evaluating the impact on biological activity, researchers can develop predictive models to guide the design of more potent and selective molecules. nih.gov

The concept of "privileged structures" is central to this approach, where certain molecular scaffolds, like the oxane-amine core, are known to interact with multiple biological targets. unife.it Understanding the SAR of these scaffolds allows for their strategic deployment in drug discovery programs. For example, computational tools can be used to analyze large databases of compounds and identify trends in how different substitutions on the oxane-amine scaffold affect activity against various targets. nih.gov

The integration of computational design with synthetic chemistry allows for a more efficient exploration of chemical space. Chemistry-oriented synthesis (ChOS) is a strategy that focuses on creating structurally diverse and complex molecules from a common starting point, such as this compound. researchgate.net This approach, combined with high-throughput screening and computational property prediction, provides a powerful framework for the rational design of NCEs with novel mechanisms of action and improved therapeutic profiles.

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